molecular formula C27H35NO10 B13439296 Nalbuphine 6-O-beta-D-Glucuronide

Nalbuphine 6-O-beta-D-Glucuronide

Cat. No.: B13439296
M. Wt: 533.6 g/mol
InChI Key: CATYADRMJMLDHO-SACJUFJWSA-N
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Description

Nalbuphine 6-O-β-D-Glucuronide (N6G) is a major metabolite of nalbuphine, a semi-synthetic opioid with mixed κ-agonist and μ-antagonist properties. N6G is formed via glucuronidation at the 6-hydroxy position of nalbuphine, enhancing its solubility and altering its pharmacological profile . Recent studies demonstrate that N6G exhibits significantly greater analgesic potency than nalbuphine, likely due to its ability to cross the blood-brain barrier (BBB) and modulate opioid receptor binding affinities. Notably, N6G shows superior safety profiles compared to classical opioids like morphine, with reduced risks of respiratory depression and pruritus .

Properties

Molecular Formula

C27H35NO10

Molecular Weight

533.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H35NO10/c29-14-5-4-13-10-16-27(35)7-6-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)23-26(27,17(13)21(14)37-23)8-9-28(16)11-12-2-1-3-12/h4-5,12,15-16,18-20,22-23,25,29-32,35H,1-3,6-11H2,(H,33,34)/t15-,16+,18-,19-,20+,22-,23-,25+,26-,27+/m0/s1

InChI Key

CATYADRMJMLDHO-SACJUFJWSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)OC7C(C(C(C(O7)C(=O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

N6G is formed primarily via hepatic glucuronidation mediated by uridine diphosphoglucuronosyltransferases (UGTs). Reaction phenotyping studies identify UGT1A8 and UGT2B7 as the primary isoforms responsible for this conversion .

In Vitro Reaction Phenotyping Data

UGT IsoformNalbuphine Loss (%)M5 (pmol)
UGT1A869.9621
UGT2B726.0169
UGT1A322.5162
UGT1A915.084.8
Other isoforms showed minimal activity (<3.9% nalbuphine loss) .
  • Cytochrome P450 (CYP) involvement : Nalbuphine undergoes oxidative metabolism via CYP2C9 and CYP2C19 , producing metabolites like M3 and M5, but these pathways are secondary to glucuronidation .

Pharmacokinetic Disposition and Hepatic Recycling

N6G exhibits complex pharmacokinetics due to enterohepatic recycling (EHR), a process modeled using partial differential equations (PDEs) . Key findings include:

  • Hepatic impairment impact :

    • Severe impairment (Child–Pugh C) : N6G exposure decreases due to reduced UGT activity, while nalbuphine exposure increases 7.4-fold .

    • Moderate impairment (Child–Pugh B) : N6G levels remain stable, but nalbuphine exposure rises three-fold .

Mechanistic Model Predictions

ParameterHealthy SubjectsModerate ImpairmentSevere Impairment
Nalbuphine AUC1x3x8x
N6G AUC1x1.3x1.9x
Dose-normalized values relative to healthy subjects .

Analgesic Efficacy Linked to Chemical Modifications

The 6-O-glucuronidation enhances nalbuphine’s binding affinity for μ- and κ-opioid receptors, achieving potency comparable to morphine . Key pharmacodynamic outcomes:

  • Antinociceptive response : N6G shows 3x higher potency and 5x longer duration than nalbuphine in rodent models .

  • Blood-brain barrier permeability : N6G crosses the BBB when administered peripherally, contributing to central analgesic effects .

Stability and Degradation Pathways

N6G is stable under physiological conditions but undergoes hydrolysis in acidic environments (e.g., gastric fluid), reverting to nalbuphine. This property necessitates extended-release formulations to bypass first-pass metabolism .

This synthesis of chemical and metabolic data underscores N6G’s potential as a safer, high-efficacy analgesic. Its unique glucuronidation profile and enzymatic interactions position it as a promising candidate for targeted opioid therapies .

Comparison with Similar Compounds

Morphine-6-β-D-Glucuronide (M6G)

M6G, a metabolite of morphine, shares structural and functional similarities with N6G but exhibits distinct pharmacological behaviors:

Parameter N6G M6G References
Parent Drug Nalbuphine (κ-agonist/μ-antagonist) Morphine (full μ-agonist)
Receptor Binding Altered μ-/κ-opioid affinity; partial μ-antagonism retained Competitive binding at μ-, δ-, and κ-opioid receptors
Analgesic Potency 2–3x more potent than nalbuphine 2x morphine (s.c.); 90x (i.c.v.); 650x (intrathecal)
BBB Penetration Yes (peripheral administration effective) Yes
Safety Profile Lower respiratory depression risk; anti-inflammatory potential Immunosuppressive; cross-tolerance with morphine
Key Findings Superior safety due to κ-selectivity High potency but risks of accumulation in renal impairment
  • Mechanistic Differences :
    • N6G’s partial μ-antagonism reduces μ-mediated side effects (e.g., respiratory depression), while M6G’s full μ-agonism contributes to morphine-like risks .
    • M6G suppresses immune function (e.g., reduced natural killer cell activity), whereas nalbuphine and its metabolites exhibit anti-inflammatory effects via NF-κB inhibition .

Morphine-3-β-D-Glucuronide (M3G)

M3G, another morphine metabolite, contrasts sharply with N6G and M6G:

  • Receptor Binding: No significant interaction with μ-, δ-, or κ-opioid receptors; effects attributed to contaminating morphine (<0.3%) .
  • Pharmacological Activity : Lacks analgesic properties but may induce neuroexcitatory effects (e.g., allodynia) in high doses .

Other Opioid Glucuronides

  • Codeine-6-β-D-Glucuronide: Less studied, but similar to M6G in structure. Limited evidence on its potency or safety .
  • Norbuprenorphine-3-β-D-Glucuronide: A metabolite of buprenorphine with partial opioid activity but distinct pharmacokinetics due to 3-position glucuronidation .

Key Research Findings

Analgesic Efficacy

  • N6G outperforms nalbuphine in thermal and mechanical pain models, with prolonged duration of action .
  • M6G’s intrathecal potency (650x morphine) highlights its utility in spinal analgesia but raises safety concerns in renal impairment .

Clinical Implications

  • N6G is a promising candidate for chronic pain management due to its balanced efficacy and safety.
  • M6G remains restricted to specialized settings (e.g., spinal analgesia) due to accumulation risks and immunosuppression .

Q & A

Q. What are the established synthetic pathways for producing Nalbuphine 6-O-β-D-Glucuronide, and how do purity and yield vary across methods?

  • Methodological Answer : Enzyme-assisted synthesis using UDP-glucuronosyltransferases (UGTs) is a common approach, leveraging mammalian liver microsomes or recombinant enzymes for regioselective glucuronidation . Chemical synthesis involves protecting group strategies to isolate the 6-OH position of nalbuphine before coupling with activated glucuronic acid donors. Purity (>95%) is typically achieved via HPLC or LC-MS purification, while yield depends on reaction optimization (e.g., pH, temperature, enzyme activity) .

Q. Which analytical techniques are most reliable for quantifying Nalbuphine 6-O-β-D-Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., morphine-6-β-D-glucuronide-D3) ensures specificity and minimizes matrix effects . High-resolution NMR (e.g., ¹H, ¹³C) confirms structural integrity, particularly for distinguishing between 3-O and 6-O glucuronidation isomers .

Q. How should researchers optimize stability studies for Nalbuphine 6-O-β-D-Glucuronide under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–9) at 25°C, 37°C, and 4°C. Monitor degradation via UV-HPLC at 220–280 nm. Hydrolysis is pH-dependent: acidic conditions favor aglycone release, while neutral/basic conditions preserve glucuronide stability. Include enzymatic stability assays using β-glucuronidase to mimic metabolic reversal .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported metabolic clearance rates of Nalbuphine 6-O-β-D-Glucuronide across in vitro and in vivo models?

  • Methodological Answer : Use species-specific hepatocyte models to account for interspecies UGT variability. Compare intrinsic clearance (CLint) from liver microsomes vs. whole-organ perfusion studies. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolation (IVIVE) gaps, incorporating parameters like protein binding and tissue distribution .

Q. How do structural modifications to the glucuronide moiety influence interactions with efflux transporters (e.g., MRP2, BCRP) in blood-brain barrier models?

  • Methodological Answer : Synthesize analogs with modified sugar groups (e.g., methylated or fluorinated glucuronic acid) and assess transport using MDCK-II cells overexpressing MRP2/BCRP. Measure apical-to-basal flux ratios via LC-MS. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to transporter active sites .

Q. What role does Nalbuphine 6-O-β-D-Glucuronide play in opioid receptor signaling, and how can its activity be differentiated from the parent compound?

  • Methodological Answer : Perform competitive binding assays on HEK-293 cells expressing μ-/κ-opioid receptors using radiolabeled nalbuphine. Compare IC50 values of the glucuronide vs. nalbuphine. Functional assays (e.g., cAMP inhibition, β-arrestin recruitment) with/without β-glucuronidase pretreatment clarify whether activity is direct or mediated via aglycone release .

Data Contradiction Analysis

Q. How can conflicting reports on the cytotoxicity of Nalbuphine 6-O-β-D-Glucuronide in renal proximal tubule cells be addressed?

  • Methodological Answer : Standardize cell culture conditions (e.g., primary vs. immortalized lines, passage number) and exposure duration. Use transcriptomics (RNA-seq) to identify differentially expressed genes in cytotoxicity pathways. Validate with live/dead assays (Calcein-AM/PI) and mitochondrial stress tests (Seahorse Analyzer). Control for endotoxin levels in glucuronide preparations .

Experimental Design Considerations

Q. What safety protocols are critical when handling Nalbuphine 6-O-β-D-Glucuronide in laboratory settings?

  • Methodological Answer : Use fume hoods for powder handling, nitrile gloves, and PPE to prevent dermal exposure. Store lyophilized compounds at -80°C under argon. Dispose of waste via incineration or certified biohazard contractors. Include negative controls in assays to rule out solvent toxicity (e.g., DMSO) .

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